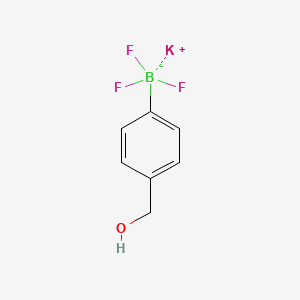

Potassium 4-(hydroxymethyl)phenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4,12H,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOSFYRRFPFWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CO)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635711 | |

| Record name | Potassium trifluoro[4-(hydroxymethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015082-78-6 | |

| Record name | Borate(1-), trifluoro[4-(hydroxymethyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015082-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[4-(hydroxymethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (4-hydroxymethyl phenyl)ltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium 4-(hydroxymethyl)phenyltrifluoroborate

This guide provides a comprehensive technical overview for the synthesis and characterization of Potassium 4-(hydroxymethyl)phenyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a detailed understanding of this compound's preparation and analytical validation.

Introduction: The Ascendancy of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior alternatives to traditional organoboron compounds, such as boronic acids and esters, in a multitude of chemical transformations.[1][2] Their remarkable stability to air and moisture simplifies handling and storage, a significant advantage over their more sensitive counterparts.[3][4] This enhanced stability, coupled with their high reactivity in key reactions like the Suzuki-Miyaura cross-coupling, has cemented their role as indispensable tools for the construction of complex molecular architectures.[5][6]

This compound is a particularly valuable building block. The presence of the hydroxymethyl group provides a reactive handle for further functionalization, allowing for its incorporation into more complex molecules through subsequent chemical modifications.[7] This bifunctionality makes it a highly sought-after reagent in multi-step synthetic sequences, particularly in the pharmaceutical and agrochemical industries.[5]

Synthesis of this compound

The most direct and widely adopted method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1] This transformation is typically high-yielding and procedurally straightforward.

Reaction Rationale and Mechanism

The synthesis proceeds via the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂. The boronic acid, in equilibrium with its boroxine trimer, is activated by the fluoride ions, leading to the formation of a tetracoordinate borate species. Subsequent proton transfer and elimination of water molecules, driven by the formation of the stable trifluoroborate salt, propels the reaction to completion. The use of an excess of KHF₂ ensures the complete conversion of the boronic acid to the desired trifluoroborate.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of potassium aryltrifluoroborates.[1][5]

Materials:

-

4-(Hydroxymethyl)phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetonitrile

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Sintered glass funnel

-

Vacuum oven

Procedure:

-

Dissolution of Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)phenylboronic acid (1.0 equiv) in methanol.

-

Preparation of KHF₂ Solution: In a separate beaker, dissolve potassium hydrogen difluoride (3.0-4.0 equiv) in deionized water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

-

Reaction: Cool the solution of the boronic acid to 0 °C using an ice bath. Slowly add the aqueous solution of KHF₂ to the stirred boronic acid solution. A precipitate will form.

-

Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and water.

-

Azeotropic Drying: Add acetonitrile to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure the removal of residual water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, or by trituration with an appropriate solvent to remove any unreacted starting materials and excess KHF₂.

-

Drying: Dry the purified solid under vacuum to obtain this compound as a white, crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BF₃KO | [8][9] |

| Molecular Weight | 214.03 g/mol | [8][9] |

| Appearance | White solid | [8] |

| Melting Point | 210-215 °C | [7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.[10]

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Ar-H (ortho to -CH₂OH) |

| ~7.1 | d | 2H | Ar-H (ortho to -BF₃K) |

| ~5.1 | t | 1H | -CH₂OH |

| ~4.4 | d | 2H | -CH₂ OH |

The chemical shifts are estimated based on analogous structures. The exact values may vary depending on the solvent and concentration.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 (broad) | C -BF₃K |

| ~138 | C -CH₂OH |

| ~132 | Ar-C H (ortho to -BF₃K) |

| ~126 | Ar-C H (ortho to -CH₂OH) |

| ~63 | -C H₂OH |

The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation.[10]

Expected ¹⁹F NMR Data (in DMSO-d₆):

A single, sharp resonance is expected in the range of -135 to -145 ppm, characteristic of the -BF₃⁻ group.[10]

Expected ¹¹B NMR Data (in DMSO-d₆):

A broad singlet or a quartet (due to coupling with fluorine) is anticipated in the range of 3-6 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretch |

| 1100-1000 | Strong | C-O stretch (alcohol) and B-F stretch |

| ~950 | Strong | B-F stretch |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion would be the trifluoroborate anion [M]⁻ at m/z = 173.04.

Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-(hydroxymethyl)phenyl moiety onto various scaffolds.[5] This reaction is a cornerstone of modern carbon-carbon bond formation due to its high functional group tolerance and excellent yields.

Caption: Suzuki-Miyaura cross-coupling using this compound.

The hydroxymethyl group can be further elaborated post-coupling, for instance, by oxidation to the corresponding aldehyde or carboxylic acid, or by conversion to a leaving group for subsequent nucleophilic substitution. This versatility makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Handling and Storage

This compound is a stable solid that can be handled in air.[3] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation, excellent stability, and reactivity in key cross-coupling reactions make it an attractive building block for the synthesis of complex molecules. The detailed synthetic protocol and comprehensive characterization data provided in this guide will aid researchers in the effective utilization of this important compound.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288-325. [Link]

-

Molander, G. A.; Trice, S. L. J.; Dreher, S. D. A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron gives Arylboronic Acids. Journal of the American Chemical Society2010 , 132 (50), 17701-17703. [Link]

-

Bode, J. W.; Campos, K. R.; Aldridge, T. E. Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition2021 , 60 (5), 2636-2640. [Link]

-

Molander, G. A.; Cavalcanti, L. N.; García-García, C. A Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides Using Tetrahydroxydiboron (BBA). The Journal of Organic Chemistry2013 , 78 (12), 6427-6439. [Link]

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

-

MySkinRecipes. Potassium(4-hydroxymethyl phenyl)ltrifluoroborate. [Link]

-

da Silva, F. de C.; et al. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry2009 , 47 (10), 873-878. [Link]

-

Molander, G. A.; Ham, J. A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031-2034. [Link]

-

Thermo Fisher Scientific. Certificate of analysis: Potassium 4-(2-methoxyethylaminocarbonyl) phenyltrifluoroborate, 97%. [Link]

-

ChemBuyersGuide.com, Inc. GLR Innovations (Page 233). [Link]

-

The Royal Society of Chemistry. Supporting information for a publication. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses2013 , 90, 153-163. [Link]

-

ChemBuyersGuide.com, Inc. BOC Sciences (Page 375). [Link]

-

University of California, Los Angeles. 13C-NMR. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Thermo Fisher Scientific. Certificate of analysis. [Link]

-

Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry2008 , 73 (14), 5525-5527. [Link]

-

Atmospheric Measurement Techniques. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. [Link]

-

Pawelke, G. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie2001 , 627 (11), 2531-2536. [Link]

-

Li, Y.; et al. The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property. Frontiers in Chemistry2022 , 10, 856832. [Link]

-

ResearchGate. Fig. 2. FTIR spectra of the synthesized compounds (a) potassium... [Link]

-

Semantic Scholar. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates. [Link]

-

SpectraBase. Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. Potassium tetrafluoroborate. [Link]

-

IMSERC. NMR Periodic Table: Potassium NMR. [Link]

-

Journal of Natural and Applied Science. Study the Structure, Morphology and Vibration Modes for K2CrO4 and K2Cr2O7. [Link]

-

ResearchGate. (a): FTIR spectrum of Pure Potassium dichromate. [Link]

-

Springer. Synthesis of a new potassium-substituted lead fluorapatite and its structural characterization. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-羟甲基苯基三氟硼酸钾 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Potassium(4-hydroxymethyl phenyl)ltrifluoroborate [myskinrecipes.com]

- 8. This compound 97 1015082-78-6 [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Characterization of Potassium 4-(hydroxymethyl)phenyltrifluoroborate

Introduction

Potassium 4-(hydroxymethyl)phenyltrifluoroborate (CAS 850637-56-4) is a versatile and increasingly important reagent in modern organic synthesis. As a member of the potassium organotrifluoroborate family, it offers distinct advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[1][2] Its utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust nucleophilic partner for the formation of carbon-carbon bonds.[3] The presence of the hydroxymethyl group provides a valuable synthetic handle for further molecular elaboration, making it a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3]

This technical guide provides an in-depth analysis of the expected spectral data for this compound. As a Senior Application Scientist, my objective is not merely to list data points, but to explain the underlying structural basis for the observed spectroscopic features. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous compounds. Each section includes a self-validating experimental protocol to ensure reproducibility and scientific rigor.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectral data lies in understanding the molecule's structure. The compound consists of a potassium cation (K⁺) and a 4-(hydroxymethyl)phenyltrifluoroborate anion ([C₇H₇BF₃O]⁻). The anion features a para-substituted benzene ring, a benzylic alcohol moiety (-CH₂OH), and a trifluoroborate group (-BF₃⁻) directly attached to the aromatic ring. Each of these components will give rise to characteristic signals in the various spectra.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For organotrifluoroborates, multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the anionic structure.[1][4]

Predicted ¹H and ¹³C NMR Data

Based on extensive data for analogous potassium aryltrifluoroborates, the spectra are expected to be sharp and well-resolved when acquired in a suitable polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆).[1][4]

Table 1: Predicted ¹H and ¹³C NMR Data (DMSO-d₆)

| Assignment | ¹H NMR δ (ppm) | Multiplicity | Integration | ¹³C NMR δ (ppm) |

| -CH₂- | ~4.4 | d (J ≈ 5 Hz) | 2H | ~63 |

| -OH | ~5.1 | t (J ≈ 5 Hz) | 1H | - |

| Ar-H (ortho to BF₃) | ~7.2 | d (J ≈ 8 Hz) | 2H | ~134 |

| Ar-H (ortho to CH₂OH) | ~7.4 | d (J ≈ 8 Hz) | 2H | ~126 |

| Ar-C (ipso-BF₃) | - | - | - | ~145 (broad) |

| Ar-C (ipso-CH₂OH) | - | - | - | ~142 |

-

¹H NMR Rationale: The aromatic region should display a characteristic AA'BB' system, simplified here as two doublets. The protons ortho to the electron-withdrawing trifluoroborate group are expected to be slightly upfield (~7.2 ppm) compared to the protons ortho to the hydroxymethyl group (~7.4 ppm). The benzylic protons (-CH₂) will appear as a doublet due to coupling with the hydroxyl proton, and the hydroxyl proton (-OH) will appear as a corresponding triplet. This coupling may be broadened or absent if exchange with trace water occurs.

-

¹³C NMR Rationale: Six distinct carbon signals are expected. The benzylic carbon (-CH₂) will be around 63 ppm. The four aromatic carbons will have distinct shifts, with the ipso-carbon attached to boron being significantly deshielded and broadened due to quadrupolar relaxation of the attached boron nucleus.[1][4]

Predicted ¹⁹F and ¹¹B NMR Data

¹⁹F and ¹¹B NMR are essential for confirming the integrity of the trifluoroborate moiety.

-

¹⁹F NMR: A sharp, intense singlet is expected in the range of -135 to -145 ppm (referenced to an external standard like CF₃CO₂H).[1][4] The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this an excellent diagnostic signal.[4]

-

¹¹B NMR: A broad quartet is anticipated between 3.0 and 6.0 ppm (referenced to BF₃·Et₂O). The multiplicity arises from the coupling of the ¹¹B nucleus (spin I=3/2) with the three equivalent fluorine atoms (¹J(B-F)). The broadness is a result of the quadrupolar nature of the boron nucleus.[1][4]

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆ and vortex until the solid is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz). Tune and match the probe for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

¹H NMR Acquisition: Acquire spectra using a standard pulse sequence with parameters similar to: pulse angle of 45°, acquisition time of ~3.5 s, and 16 repetitions.[1]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A sufficient number of scans (~1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F & ¹¹B NMR Acquisition: Acquire spectra using standard, non-decoupled pulse sequences.

-

Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.5 ppm for ¹³C).[1] Reference ¹⁹F and ¹¹B spectra to external standards (e.g., CF₃CO₂H at 0.0 ppm for ¹⁹F; BF₃·Et₂O at 0.0 ppm for ¹¹B).[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule. It is particularly useful for identifying the presence of the hydroxyl, aromatic, and trifluoroborate groups.

Predicted IR Absorption Bands

The spectrum is typically acquired from a solid sample, often using a potassium bromide (KBr) pellet.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Broad, Strong | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1610 - 1580 | Medium | Aromatic C=C ring stretch |

| 1150 - 950 | Strong, Broad | B-F stretch |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

-

Rationale: The most prominent feature will be a broad, strong absorption band for the O-H stretch of the alcohol, centered around 3400 cm⁻¹. The B-F stretching vibrations in trifluoroborate salts typically give rise to very strong and broad absorptions in the 1150-950 cm⁻¹ region. Aromatic C-H and C=C stretches, along with the aliphatic C-H and C-O stretches, will confirm the other key components of the molecular structure.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Gently grind ~1 mg of the sample with ~100-150 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For ionic species like potassium organotrifluoroborates, electrospray ionization (ESI) is the method of choice.

Predicted Mass Spectrum

Research has shown that potassium organotrifluoroborates are best analyzed using ESI in the negative ion mode .[4][5] The potassium cation is lost, and the spectrum is dominated by the molecular anion.

-

Expected Ion: [C₇H₇BF₃O]⁻

-

Monoisotopic Mass: 175.0500 m/z

-

Calculated Exact Mass: 175.0499 Da

-

Fragmentation: Under standard ESI conditions, fragmentation is typically minimal. The base peak is expected to be the molecular anion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument using a known standard for the desired mass range.

-

Data Acquisition: Infuse the sample solution into the ESI source operating in negative ion mode. Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the ion of interest. Acquire data over a mass range that includes the expected m/z of 175, for example, m/z 50-500.

-

Data Analysis: Determine the accurate mass of the most abundant peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for [C₇H₇BF₃O]⁻. An accuracy within 5 ppm is considered confirmation of the composition.[4]

References

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]

-

Albuquerque, J. F. C., de Farias, F. M. C., da Silva, A. C. M., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Petrillo, D. E., et al. (2006). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-5. [Link] (Note: This is a representative link for ACS publications, the exact article may have a different DOI).

-

Molander, G. A., & Petrillo, D. E. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

CP Lab Safety. This compound product page. [Link]

-

MySkinRecipes. Potassium(4-hydroxymethyl phenyl)ltrifluoroborate product page. [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium(4-hydroxymethyl phenyl)ltrifluoroborate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. potassium 4-(1-hydroxypropyl)phenyltrifluoroborate - Structure, Synthesis, Properties [organoborons.com]

A Technical Guide to Potassium 4-(hydroxymethyl)phenyltrifluoroborate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-(hydroxymethyl)phenyltrifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a pivotal reagent in modern synthetic chemistry. Unlike their boronic acid precursors, organotrifluoroborates exhibit remarkable stability to air and moisture, streamlining handling, storage, and reaction stoichiometry.[1][2][3] This enhanced stability, coupled with their unique reactivity, makes them invaluable tools in the synthesis of complex molecules, particularly within pharmaceutical and materials science research.[4] This guide provides an in-depth analysis of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, characterization, and application, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is significantly more stable and easier to handle than its corresponding boronic acid.[1] Its tetracoordinate boron center, saturated by three fluorine atoms, masks the inherent Lewis acidity and susceptibility to degradation pathways like protodeboronation that are common with boronic acids.[1]

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1015082-78-6 | [5][6] |

| Molecular Formula | C₇H₇BF₃KO | [5][6][7] |

| Molecular Weight | 214.03 g/mol | [5][6][7] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 210-215 °C | [6][7] |

| Solubility | Soluble in polar solvents (e.g., Methanol, Acetone, DMSO); low solubility in non-polar organic solvents and water. | [8][9] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of potassium aryltrifluoroborates involves the direct conversion of the corresponding arylboronic acid using potassium hydrogen difluoride (KHF₂).[8][10] This method is robust, high-yielding, and generally straightforward.

Experimental Protocol: Synthesis from 4-(Hydroxymethyl)phenylboronic Acid

This protocol is based on the well-established procedure described by Vedejs et al. and adapted for this specific substrate.[8][10]

Materials:

-

4-(Hydroxymethyl)phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (deionized)

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve 4-(hydroxymethyl)phenylboronic acid (1.0 equiv) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 3.0 equiv).

-

Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution. A thick white precipitate of the potassium trifluoroborate salt will form.

-

Allow the slurry to stir at room temperature for 1-2 hours to ensure complete conversion.

-

Isolate the solid product by vacuum filtration, washing with cold methanol to remove excess KHF₂ and other water-soluble impurities.

-

For further purification, the crude product can be recrystallized. Suspend the solid in a minimal amount of hot acetone; the desired product will dissolve while inorganic salts like KHF₂ and KF remain largely insoluble.[8]

-

Filter the hot solution to remove insoluble impurities.

-

Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

The causality behind using KHF₂ is its ability to act as a potent fluoride source that readily displaces the hydroxyl groups on the boronic acid, forming the stable trifluoroborate anion.[8] The low solubility of the resulting potassium salt in the reaction medium drives the reaction to completion and simplifies isolation.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. While a specific public database spectrum for this exact molecule is not available, the expected spectral features can be reliably predicted based on extensive data from similar organotrifluoroborate structures.[9][11]

| Spectroscopy | Expected Features |

| ¹H NMR | (DMSO-d₆): Aromatic protons will appear as two doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. The methylene protons (-CH₂-) of the hydroxymethyl group are expected around 4.4-4.6 ppm, and the hydroxyl proton (-OH) will be a broad singlet, its position variable depending on concentration and water content. |

| ¹³C NMR | (DMSO-d₆): Aromatic carbons will be observed in the ~125-140 ppm range. The carbon attached to the boron atom (ipso-carbon) will show a characteristic broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[9][11] The methylene carbon (-CH₂OH) should appear around 63-65 ppm. |

| ¹⁹F NMR | (DMSO-d₆): A single, broad resonance is expected between -135 and -145 ppm, which is characteristic for aryltrifluoroborate salts.[9] |

| ¹¹B NMR | (DMSO-d₆): A broad singlet or a poorly resolved quartet (due to B-F coupling) is expected around 3.0-4.0 ppm.[9] |

| FT-IR | Strong, broad bands are expected in the 950-1200 cm⁻¹ region, corresponding to the B-F stretching vibrations. A broad O-H stretch will be present around 3300-3500 cm⁻¹, and C-O stretching around 1010-1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations will appear in their usual regions (~3000-3100 cm⁻¹ and ~1400-1600 cm⁻¹, respectively). |

Chemical Reactivity and Applications

The primary utility of this compound lies in its function as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of C-C bond formation in modern organic synthesis, valued for its high functional group tolerance and reliability.[12]

The presence of the hydroxymethyl group provides an additional synthetic handle, allowing for post-coupling modifications such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This protocol outlines a general procedure for the coupling of this compound with a representative aryl bromide.

Materials:

-

This compound (1.1-1.5 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

-

Phosphine Ligand (e.g., SPhos, RuPhos, or PPh₃) (2-6 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃) (2-3 equiv)

-

Solvent (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O)

Procedure:

-

To a Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the solvent mixture (e.g., THF/H₂O 9:1).

-

In a separate vial, pre-mix the palladium catalyst and the phosphine ligand, then add this mixture to the reaction vessel.

-

Seal the vessel and heat the reaction mixture (typically 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step, while the base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

Potassium organotrifluoroborates are lauded for their stability. They are generally crystalline, free-flowing solids that are stable to both air and moisture, which obviates the need for stringent inert atmosphere techniques during storage and handling.[1][3][13] For long-term storage, it is recommended to keep the compound in a sealed container at ambient or refrigerated (2-8 °C) temperatures to ensure maximum shelf-life.[4]

Safety Information

As with all chemical reagents, appropriate safety precautions should be taken.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound stands out as a superior alternative to its boronic acid analog, offering exceptional stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, containing both a reactive organoboron moiety and a versatile hydroxymethyl group, makes it a highly valuable building block for the synthesis of complex organic molecules in drug discovery and materials science. The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage the unique advantages of this powerful synthetic tool.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Stefani, H. A., et al. (2015). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

-

Batey, R. A., et al. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(14), 2169–2172. [Link]

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki—Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

MySkinRecipes. (n.d.). Potassium(4-hydroxymethyl phenyl)ltrifluoroborate. MySkinRecipes. Retrieved January 4, 2026, from [Link]

-

da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Henderson, A. P., et al. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E, 70(Pt 11), m391–m394. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]

-

ResearchGate. (n.d.). FT-IR, FT-Raman and UV-visible spectra of potassium 3-furoyltrifluoroborate salt. ResearchGate. Retrieved January 4, 2026, from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). HMDB. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. 2. FTIR spectra of the synthesized compounds (a) potassium... ResearchGate. Retrieved January 4, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. CP Lab Safety. Retrieved January 4, 2026, from [Link]

-

AMT. (n.d.). The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. AMT. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. ResearchGate. Retrieved January 4, 2026, from [Link]

-

NMR Service. (n.d.). (K) Potassium NMR. NMR Service. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of PMHS and PMKS (a); FT-IR spectrum of curing reaction... ResearchGate. Retrieved January 4, 2026, from [Link]

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. PMDA. Retrieved January 4, 2026, from [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium(4-hydroxymethyl phenyl)ltrifluoroborate [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1015082-78-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 1015082-78-6 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to GSK2334470: A Potent and Selective PDK1 Inhibitor

An In-depth Exploration of the Synthesis, Properties, and Mechanism of Action of a Key Research Tool in Oncology and Cell Signaling

Introduction: Targeting a Master Regulator in Cell Signaling

In the intricate web of cellular signaling, 3-phosphoinositide-dependent protein kinase 1 (PDK1) emerges as a critical nexus, a master regulator that orchestrates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its central role in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various human cancers, has rendered PDK1 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of GSK2334470 (CAS Number: 1227911-45-6), a highly potent and selective small-molecule inhibitor of PDK1. Initially associated with the CAS number 1015082-78-6, which appears to be erroneous in some databases, the correct and widely accepted identifier for this compound is 1227911-45-6.

This guide will delve into the chemical synthesis, physicochemical properties, and detailed mechanism of action of GSK2334470, offering researchers, scientists, and drug development professionals a thorough understanding of this valuable research tool.

Mechanism of Action: Precise Inhibition of a Key Kinase

GSK2334470 functions as a potent and specific inhibitor of PDK1, with a reported IC50 value of approximately 10 nM in cell-free assays.[1][2] It exhibits remarkable selectivity, showing no significant activity against a large panel of other protein kinases, including closely related AGC-kinases.[1] The compound's mechanism of action is centered on its ability to bind to the ATP-binding pocket of PDK1, thereby preventing the phosphorylation and subsequent activation of its downstream substrates.

The primary downstream targets of PDK1 include Akt, S6K, and SGK. By inhibiting PDK1, GSK2334470 effectively blocks the activation of these crucial kinases, leading to the suppression of the entire PI3K/AKT signaling pathway. This inhibition of downstream signaling has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines, highlighting the therapeutic potential of targeting PDK1.

The PI3K/PDK1/Akt signaling pathway is a critical regulator of cell survival and proliferation. The following diagram illustrates the central role of PDK1 and the inhibitory action of GSK2334470.

Figure 1: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of GSK2334470.

Synthesis of GSK2334470

The chemical name of GSK2334470 is (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide. The synthesis of this complex molecule involves a multi-step process, as detailed in the medicinal chemistry literature. The key steps are outlined below.

Synthetic Workflow Overview

The synthesis of GSK2334470 can be conceptually broken down into the formation of the key building blocks and their subsequent coupling. The core structure is an aminoindazole-pyrimidine moiety linked to a substituted piperidine carboxamide.

Figure 2: Conceptual workflow for the synthesis of GSK2334470.

Detailed Experimental Protocol

While a detailed, step-by-step protocol from a singular source is not publicly available, the general synthetic strategy can be inferred from publications on related aminoindazole pyrimidine derivatives. The synthesis would likely involve the following key transformations:

-

Preparation of the Aminoindazole-Pyrimidine Core: This would likely involve a nucleophilic aromatic substitution reaction between a suitably protected 6-halo-indazole and a 2,4-dichloropyrimidine derivative, followed by the introduction of the methylamino group.

-

Synthesis of the Piperidine Carboxamide Moiety: This chiral building block would be prepared through asymmetric synthesis or resolution of a racemic mixture. The synthesis would involve the formation of the piperidine ring and subsequent amidation with cyclohexylamine.

-

Coupling of the Core Fragments: The final step would involve a coupling reaction, likely a nucleophilic aromatic substitution, between the aminoindazole-pyrimidine core and the piperidine carboxamide moiety to yield GSK2334470.

Physicochemical and Biological Properties

GSK2334470 is a white to off-white solid with a molecular weight of 462.59 g/mol . Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1227911-45-6 | [2] |

| Molecular Formula | C25H34N8O | [2] |

| Molecular Weight | 462.59 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Biological Activity

| Parameter | Value | Cell Line/Assay | Reference |

| PDK1 IC50 | ~10 nM | Cell-free assay | [1][2] |

| Effect on Akt Phosphorylation | Inhibition of T-loop phosphorylation | Various cell lines | [1] |

| Effect on S6K1 Phosphorylation | Inhibition of T-loop phosphorylation | Various cell lines | [1] |

| Effect on SGK Phosphorylation | Inhibition of T-loop phosphorylation | Various cell lines | [1] |

Applications in Research

GSK2334470 serves as an invaluable tool for researchers investigating the physiological and pathological roles of the PI3K/PDK1/Akt signaling pathway. Its high potency and selectivity allow for the precise dissection of PDK1-mediated signaling events in various cellular contexts. Key research applications include:

-

Cancer Biology: Investigating the role of PDK1 in tumor growth, proliferation, survival, and drug resistance.

-

Metabolic Disorders: Studying the involvement of PDK1 in insulin signaling and glucose metabolism.

-

Neuroscience: Exploring the function of PDK1 in neuronal development, survival, and plasticity.

-

Drug Discovery: Serving as a reference compound for the development of novel PDK1 inhibitors with therapeutic potential.

Conclusion

GSK2334470 is a well-characterized, potent, and highly selective inhibitor of PDK1. Its ability to specifically modulate the PI3K/PDK1/Akt signaling pathway makes it an indispensable tool for researchers in a wide range of biomedical fields. A thorough understanding of its synthesis, properties, and mechanism of action, as outlined in this guide, is crucial for its effective application in advancing our knowledge of cellular signaling and developing novel therapeutic strategies.

References

Navigating the Solubility Landscape of Potassium 4-(hydroxymethyl)phenyltrifluoroborate: A Technical Guide for Researchers

Abstract

Potassium 4-(hydroxymethyl)phenyltrifluoroborate is a versatile and increasingly important reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its stability, ease of handling, and reactivity make it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. However, to effectively harness its synthetic potential, a thorough understanding of its solubility in various organic solvents is paramount. This technical guide provides an in-depth exploration of the solubility characteristics of this compound, offering both qualitative data and a detailed, field-proven protocol for its empirical determination. This document is intended to empower researchers, scientists, and drug development professionals with the practical knowledge required to optimize reaction conditions, streamline purification processes, and ultimately accelerate their research and development endeavors.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in a multitude of carbon-carbon bond-forming reactions.[1] Their enhanced stability compared to boronic acids, coupled with their well-defined stoichiometry and generally low toxicity, has cemented their role as indispensable tools in the synthetic chemist's arsenal. This compound, in particular, offers the dual advantage of a reactive aryltrifluoroborate moiety and a versatile hydroxymethyl functional group, which can be further derivatized.

The success of any chemical transformation hinges on the careful selection of a solvent system that ensures adequate solubility of all reactants, reagents, and catalysts. For ionic species such as potassium trifluoroborate salts, solubility can be a determining factor in reaction kinetics, efficiency, and overall yield. This guide will first delineate the general solubility profile of this compound based on the established behavior of its structural class, and then provide a comprehensive, step-by-step methodology for its precise quantitative determination.

Qualitative Solubility Profile

Potassium organotrifluoroborates, as a class of compounds, exhibit a distinct solubility pattern dictated by their ionic nature. They are generally soluble in polar organic solvents and demonstrate poor solubility in non-polar and weakly polar media.[2][3] The solubility of this compound is expected to follow this trend, with the polar hydroxymethyl group likely enhancing its affinity for polar solvents.

For practical applications, a qualitative understanding of solubility can often guide initial solvent screening for chemical reactions and purification procedures like recrystallization. The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on data for analogous potassium aryltrifluoroborates and general principles of solubility.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale & Commentary |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent capable of solvating both the potassium cation and the trifluoroborate anion effectively.[2][3][4] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity makes it a good solvent for ionic salts.[2][3] | |

| Acetone | Soluble | A moderately polar solvent in which many potassium organotrifluoroborates show good solubility.[2] Often used for recrystallization in combination with a non-polar anti-solvent.[5] | |

| Acetonitrile | Soluble to Sparingly Soluble | A polar aprotic solvent, though some sources indicate that certain potassium trifluoroborates are only slightly soluble.[6] Its lower polarity compared to DMSO and DMF may result in lower solubility. | |

| Polar Protic | Methanol | Soluble | The polarity and hydrogen-bonding capability of methanol facilitate the dissolution of ionic salts.[2] |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for polar and ionic compounds. | |

| Water | Soluble | The ionic nature of the salt and the presence of the hydrophilic hydroxymethyl group suggest good water solubility. | |

| Moderately Polar | Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | THF has a lower dielectric constant and is generally a poor solvent for ionic salts.[3] |

| Ethyl Acetate | Insoluble | Its lower polarity is insufficient to effectively solvate the ionic lattice of the trifluoroborate salt. | |

| Non-Polar | Toluene | Insoluble | Non-polar aromatic solvent, ineffective at dissolving ionic compounds.[3] |

| Dichloromethane (DCM) | Insoluble | A non-polar halogenated solvent.[2] | |

| Hexanes / Heptane | Insoluble | Aliphatic hydrocarbon solvents are incapable of dissolving ionic salts.[3] | |

| Diethyl Ether | Insoluble | A non-polar ether, often used as an anti-solvent to precipitate potassium trifluoroborates from more polar solutions during purification.[2][5] |

Quantitative Determination of Thermodynamic Solubility: A Step-by-Step Protocol

For many applications in drug development and process chemistry, a precise quantitative measure of solubility is required. The "gold standard" for determining the intrinsic solubility of a crystalline solid is the measurement of its thermodynamic solubility . This is the concentration of the solute in a saturated solution that is in equilibrium with the solid solute at a given temperature and pressure.[5][7] It is a distinct and more fundamental property than kinetic solubility , which is often measured in high-throughput screening and can be influenced by the rate of dissolution and precipitation.[8][9][10]

The following protocol details the shake-flask method , a robust and reliable technique for determining the thermodynamic solubility of this compound.

Principle of the Method

An excess of the solid compound is suspended in the solvent of interest and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility. The concentration is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility.

Detailed Protocol

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (anhydrous, HPLC grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Autosampler vials

Procedure:

-

Preparation of the Slurry:

-

To a series of vials, add a pre-weighed excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries at a consistent rate for a predetermined time. A duration of 24 to 48 hours is typically sufficient to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, labeled autosampler vial or volumetric flask. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

-

If necessary, dilute the filtered sample with the same solvent to bring its concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Method A: UV-Vis Spectroscopy

-

The aromatic phenyl ring in this compound serves as a chromophore, allowing for quantification by UV-Vis spectroscopy.

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the filtered and diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for any dilutions.

-

-

Method B: High-Performance Liquid Chromatography (HPLC)

-

HPLC offers greater selectivity and can separate the analyte from any potential impurities.

-

Develop a suitable reversed-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with a suitable buffer if needed) is a common starting point.

-

Prepare and run a series of standard solutions to create a calibration curve based on peak area.

-

Inject the filtered and diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility, correcting for any dilutions made.

-

-

Causality and Self-Validation in the Protocol

-

Expertise & Experience: The choice of a 24-48 hour equilibration period is based on extensive experience with solid-liquid equilibria, which can be slow to establish. Using an excess of solid is a fundamental principle to ensure the definition of solubility (equilibrium with the solid phase) is met. Filtering with a 0.22 µm filter is an industry-standard practice to remove fine particulates that could artificially inflate the measured concentration.

-

Trustworthiness: The protocol is self-validating through the use of a calibration curve with known standards. The linearity of this curve (typically requiring an R² > 0.99) confirms the reliability of the analytical method. Additionally, performing the experiment in triplicate for each solvent provides statistical confidence in the final reported solubility value.

Factors Influencing Solubility and Experimental Design

Several factors can influence the solubility of this compound, and these should be carefully controlled during experimental determination and considered during its application in synthesis.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately recorded temperature is crucial for reproducible results.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of an ionic salt. Using anhydrous, high-purity solvents is essential for obtaining accurate and relevant data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to ensure that the solid material used for the solubility determination is of a single, well-characterized polymorphic form. The thermodynamic solubility is, by definition, the solubility of the most stable crystalline form.

Conclusion

A comprehensive understanding of the solubility of this compound is a critical enabler for its effective use in organic synthesis and drug development. This guide has provided a qualitative overview of its expected solubility in a range of organic solvents, highlighting its preference for polar media. Furthermore, a detailed, robust, and validated protocol for the quantitative determination of its thermodynamic solubility using the shake-flask method has been presented. By adhering to this protocol and considering the key factors that influence solubility, researchers can generate accurate and reliable data to inform solvent selection, optimize reaction conditions, and facilitate efficient purification strategies. This foundational knowledge is indispensable for leveraging the full synthetic potential of this valuable organoboron reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ovid.com [ovid.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

discovery and history of functionalized potassium phenyltrifluoroborates

An In-Depth Technical Guide to the Discovery and History of Functionalized Potassium Phenyltrifluoroborates

Authored by: A Senior Application Scientist

Foreword: The Quest for Stability and Versatility in Boron Chemistry

For decades, organoboron compounds have been indispensable tools in the arsenal of synthetic organic chemists. The advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, solidified the role of boronic acids and their esters as premier reagents for carbon-carbon bond formation.[1][2] However, the very reactivity that makes them useful also presents significant challenges. Many trivalent organoboranes, particularly boronic acids, exhibit variable stability, are sensitive to air and moisture, and often exist as mixtures with their corresponding anhydrides (boroxines), complicating precise stoichiometric control.[1] This inherent instability created a demand for a new class of organoboron reagents that could offer the same synthetic power but with enhanced stability, purity, and ease of handling. This guide chronicles the discovery and development of potassium organotrifluoroborates, a class of compounds that brilliantly answered this call, transforming the landscape of cross-coupling chemistry and beyond.

From Laboratory Curiosity to Synthetic Staple: A Historical Perspective

The journey of organotrifluoroborates began modestly. For much of the 20th century, these tetracoordinated boron "ate" complexes were largely regarded as laboratory curiosities.[1] The first documented preparation of an organotrifluoroborate complex was reported by Fowler and Krauss in 1940.[1] However, the methods were not synthetically practical for broader application.

A significant leap forward occurred in the 1960s, driven by the need to create stable perfluoroalkylated boron compounds. Trivalent boron species with fluorine atoms on the α or β carbon are notoriously unstable, but their corresponding "ate" complexes were found to possess much greater stability.[1] These early explorations laid the groundwork, but the reagents remained difficult to access.

The Vedejs Breakthrough: A Gateway to Accessibility

The pivotal moment that propelled potassium organotrifluoroborates into the mainstream of organic synthesis arrived in 1995. E. Vedejs and his group described a highly efficient and straightforward method for their preparation: the treatment of organoboronic acids with an inexpensive and readily available fluorinating agent, potassium hydrogen difluoride (KHF₂), in aqueous methanol.[1][3] This simple procedure allowed for the conversion of often-unstable boronic acids into exceptionally stable, crystalline trifluoroborate salts that could be easily purified by recrystallization and stored indefinitely on the benchtop.[1][4][5][6] While KHF₂ had been used to fluorinate boron compounds before, notably by Thierig and Umland in 1967, the Vedejs protocol was the first to demonstrate a widely applicable and high-yielding synthesis, effectively democratizing access to these powerful reagents.[1]

The Synthesis of Functionalized Phenyltrifluoroborates: A Methodological Guide

The true power of potassium phenyltrifluoroborates lies in the ability to incorporate a vast array of functional groups, enabling their use in the complex settings of drug discovery and materials science. This versatility is built upon several robust synthetic strategies.

The Standard Protocol: Conversion of Phenylboronic Acids

This remains the most common and direct method for preparing simple potassium aryltrifluoroborates. The reaction's simplicity and high efficiency make it the first choice when the corresponding boronic acid is commercially available or easily synthesized.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

Dissolution: In a round-bottomed flask, dissolve phenylboronic acid (1.0 equiv) in methanol.

-

Cooling: Cool the solution to approximately 5 °C using an ice-water bath.

-

Fluorination: Prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~3.0 equiv). Add this solution slowly to the stirred methanolic solution of the boronic acid.

-

Precipitation: A thick white precipitate of potassium phenyltrifluoroborate will form almost immediately.

-

Isolation: After stirring for 15-30 minutes, collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake with cold methanol and then diethyl ether to facilitate drying. The resulting white crystalline solid is typically of high purity.

-

Purification (if necessary): For exacting applications, the product can be further purified by recrystallization from hot acetonitrile.[7][8]

The causality behind this protocol's success lies in the favorable thermodynamics of replacing the hydroxyl groups of the boronic acid with more strongly bound fluoride ions, driven by the formation of the stable tetracoordinate borate anion. KHF₂ is uniquely effective where simple KF is not, as it provides a source of HF in situ to facilitate the displacement.[1]

One-Pot Syntheses: Bypassing Unstable Intermediates

A significant advancement, pioneered by groups like those of Darses, Genet, and Molander, was the development of one-pot procedures.[1] These methods avoid the isolation of the boronic acid intermediate, which is particularly advantageous when the boronic acid itself is unstable or difficult to purify. The workflow involves the in situ generation of the boronic acid from an organometallic precursor, followed immediately by the addition of KHF₂.

Workflow for One-Pot Synthesis

Caption: One-pot synthesis of potassium phenyltrifluoroborates.

This self-validating system ensures that even sensitive organoboron intermediates are immediately converted to the robust trifluoroborate salt, leading to higher overall yields and purity compared to multi-step procedures.[1]

Direct Functionalization: Building Complexity on the Trifluoroborate Core

Perhaps the most powerful strategy for creating novel reagents is the direct chemical modification of a pre-formed, functionalized trifluoroborate. The exceptional stability of the C-B bond in alkyltrifluoroborates allows for chemical reactions to be performed on other parts of the molecule. A prime example is the use of potassium halomethyltrifluoroborates as building blocks.

Experimental Protocol: Synthesis of Potassium Alkoxymethyltrifluoroborate

This protocol, developed by the Molander group, illustrates the nucleophilic substitution pathway.[9]

-

Alkoxide Generation: In a suitable anhydrous solvent (e.g., THF), treat the desired alcohol (ROH) with a strong base like sodium hydride (NaH) to generate the corresponding sodium alkoxide (RONa).

-

Nucleophilic Substitution: Add a solution of potassium bromomethyltrifluoroborate (BrCH₂BF₃K) to the alkoxide solution.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by ¹⁹F NMR).

-

Workup & Isolation: Quench the reaction with an aqueous solution of KHF₂ to ensure counterion homogeneity. The product can then be isolated by extraction and purified by recrystallization.

This approach has been extended to a wide range of nucleophiles, including azides (for "click" chemistry), stabilized carbanions, and amines, providing access to a diverse library of functionalized reagents that would be difficult or impossible to prepare via the corresponding boronic acids.[1][9][10][11]

Key Properties and Advantages: Why Trifluoroborates Excel

The widespread adoption of potassium phenyltrifluoroborates stems from a unique combination of properties that overcome the primary limitations of their boronic acid counterparts.

| Property | Potassium Phenyltrifluoroborates | Phenylboronic Acids | Causality & Field Insight |

| Stability | Crystalline solids, indefinitely stable to air and moisture.[1][4][5] | Variable stability; prone to dehydration to form boroxine anhydrides.[1] | The tetracoordinate boron "ate" structure lacks a vacant p-orbital, rendering it inert to many degradation pathways.[11] |

| Purity & Stoichiometry | Easily purified by recrystallization to >99% purity.[7][12] | Often contain significant, variable amounts of boroxine.[1] | As stable, monomeric solids, they can be weighed accurately, ensuring reproducible reaction stoichiometry, which is critical in drug development.[8] |

| Handling | Non-hygroscopic, free-flowing solids.[1] | Can be hygroscopic and difficult to handle. | Ease of handling makes them ideal for high-throughput screening and automated synthesis platforms. |

| Toxicity | Low toxicity, with environmentally benign byproducts (boron salts).[1] | Low toxicity. | A significant advantage over highly toxic alternatives like organostannanes.[1] |

| Reactivity Profile | Act as a "protected" form of boronic acid, requiring activation.[3][8][13] | Directly reactive. | The need for activation can be an advantage, preventing unwanted side reactions and allowing for orthogonal reactivity schemes.[14] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Functionalized potassium phenyltrifluoroborates have become premier coupling partners in the Suzuki-Miyaura reaction, prized for their reliability, functional group tolerance, and high yields.[4][13][15][16]

The Catalytic Cycle and the Role of the Trifluoroborate

While the trifluoroborate salt itself is relatively inert to transmetalation, it serves as a robust precursor to the active boronic acid species under the reaction conditions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organicreactions.org [organicreactions.org]

A Comprehensive Technical Guide to the Thermal Stability of Potassium 4-(hydroxymethyl)phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-(hydroxymethyl)phenyltrifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its efficacy and reliability in these applications are intrinsically linked to its stability under various conditions, including thermal stress. This in-depth technical guide provides a comprehensive analysis of the thermal stability of this compound, offering insights into its physical properties, decomposition profile, and the analytical techniques employed for its characterization. This document serves as an essential resource for researchers and professionals in drug development and materials science, enabling a deeper understanding of the compound's behavior at elevated temperatures and ensuring its optimal use in synthetic applications.

Introduction: The Significance of Thermal Stability in Application

Potassium organotrifluoroborates have emerged as highly valuable reagents in organic chemistry due to their enhanced stability compared to their boronic acid counterparts.[1][2][3] Unlike boronic acids, which can be prone to dehydration and protodeboronation, organotrifluoroborates are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1] This inherent stability is a critical attribute, particularly in the context of drug development and manufacturing, where process robustness and reproducibility are paramount.

The thermal stability of a reagent like this compound is a key determinant of its suitability for various reaction conditions. Reactions conducted at elevated temperatures, a common practice to enhance reaction rates, necessitate reagents that can withstand such conditions without undergoing premature decomposition. Understanding the thermal limits of this compound is therefore crucial for designing safe, efficient, and scalable synthetic protocols.

Physicochemical Properties and General Stability